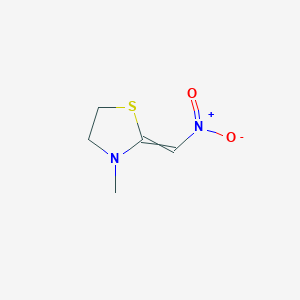
2-(2-Bromophenyl)-N,N-diethylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may act on various pathways, including neurotransmitter systems and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenethylamine: Similar structure but lacks the diethylamine chain.
2-(2-Bromophenyl)ethylamine: Similar structure but with different substituents on the ethylamine chain.
Uniqueness
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a diethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
64024-82-4 |
|---|---|
Fórmula molecular |
C12H18BrN |
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
UTGNHFBSPMRMFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


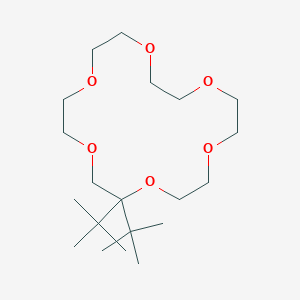

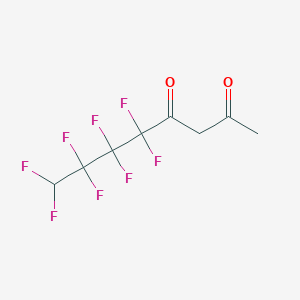
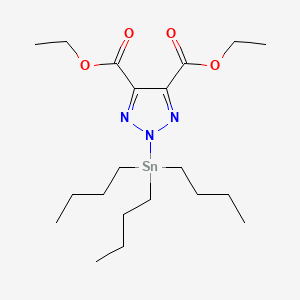
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
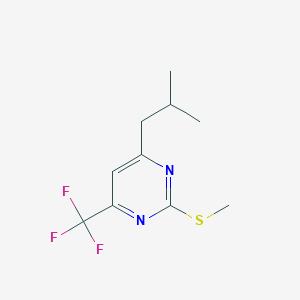
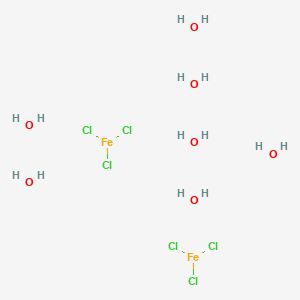
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)

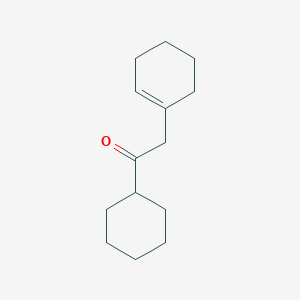

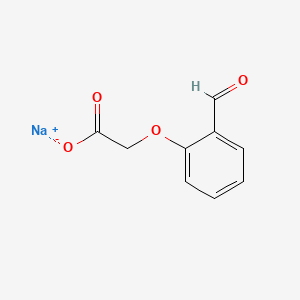
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
